molecular formula C7H12O3 B3021171 Ethyl 3-ethoxyacrylate CAS No. 5941-55-9

Ethyl 3-ethoxyacrylate

Cat. No.: B3021171
CAS No.: 5941-55-9
M. Wt: 144.17 g/mol
InChI Key: ITQFPVUDTFABDH-AATRIKPKSA-N
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Description

Ethyl 3-ethoxyacrylate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6828. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Polymer Synthesis and Modification

Ethyl 3-ethoxyacrylate is utilized in the synthesis of novel polymers and modification of existing ones. For example, it's involved in the development of Cross-Linked Ethoxylate Acrylate Resin (CLEAR), used in solid-phase peptide synthesis (Kempe & Bárány, 1996). This resin demonstrates excellent swelling properties across a broad range of solvents, enhancing its utility in peptide synthesis.

2. Catalysis and Organic Reactions

The compound plays a significant role in catalysis and various organic reactions. An example is its involvement in acetalization reactions under oxygen atmosphere, facilitating efficient production of derivatives like ethyl 3,3-diethoxypropionate (Kishi, Sakaguchi, & Ishii, 2000). Such reactions are crucial in organic synthesis and industrial processes.

3. Advanced Organic Synthesis

This compound is used in advanced organic synthesis techniques. For instance, it's employed in tandem transetherification–intramolecular hetero Diels–Alder reactions, leading to the production of functionalized bicyclic nitronates, which are valuable in various synthetic applications (Wada & Yoshinaga, 2004).

4. Study of Polymerization Processes

Research on this compound contributes to the understanding of polymerization processes. A study demonstrates its role in the anionic polymerization of alkyl cyanoacrylates, which are essential in adhesive technologies (Arsu, Önen, & Yagcı, 1996).

Safety and Hazards

Ethyl 3-ethoxyacrylate is a combustible liquid and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. After handling, wash skin thoroughly. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Properties

IUPAC Name

ethyl (E)-3-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQFPVUDTFABDH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301798
Record name Ethyl (2E)-3-ethoxy-2-propenoate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5941-55-9, 1001-26-9
Record name Ethyl (2E)-3-ethoxy-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5941-55-9
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Record name Ethyl 3 ethyoxy-2-propenoate
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Record name Ethyl 3-ethoxyacrylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6828
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Record name Ethyl (2E)-3-ethoxy-2-propenoate
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Record name 2-Propenoic acid, 3-ethoxy-, ethyl ester
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propenoic acid, 3-ethoxy-, ethyl ester, (2E)
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Record name ETHYL 3 ETHYOXY-2-PROPENOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of Ethyl 3-ethoxyacrylate in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It acts as a three-carbon electrophile, participating in various reactions. For example, it's utilized in the synthesis of heterocycles [, ], β-ketoesters through Mizoroki–Heck reactions [, ], and even in nucleoside synthesis [].

Q2: Can you provide an example of this compound's role in heterocycle synthesis?

A2: Certainly. Research demonstrates its use in synthesizing bisbenzothieno[3,2-b:2',3'-e]pyridines. Reacting potassium 3-aminobenzo[b]thiophene-2-carboxylate with this compound in acetic acid yields ethyl 2-(6,12-dihydro-bis[1]benzothieno[3,2-b:2',3'-e]pyridin-6-yl)acetate as the main product [].

Q3: Are there any examples of this compound being used in the synthesis of pharmaceutical compounds?

A3: Yes, this compound plays a key role in the synthesis of Levofloxacin, an antibiotic. The process involves reacting it with (2,3,4,5) fluorobenzoic chloride, followed by several steps including amination, cyclization, hydrolysis, and condensation [].

Q4: What are the physical properties of this compound?

A4: this compound is a colorless liquid with a sweet smell. Its physical properties include:

  • Boiling point: 195–196 °C at standard pressure and 85.5–86.5 °C at 19 mmHg []
  • Density: 0.993–0.998 g cm−3 []
  • Refractive index: 1.444–1.448 []

Q5: Are there any safety concerns associated with handling this compound?

A5: this compound should be handled with caution. It is a slight lachrymator and irritant, necessitating the use of a fume hood during handling [].

Q6: What is known about the stability of this compound?

A6: this compound is typically stabilized with 0.01% hydroquinone monomethyl ether and should be stored at 0–4 °C to maintain its quality [].

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